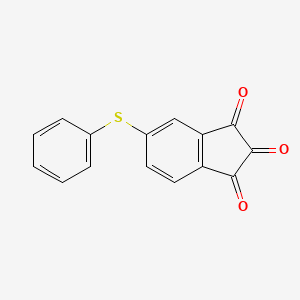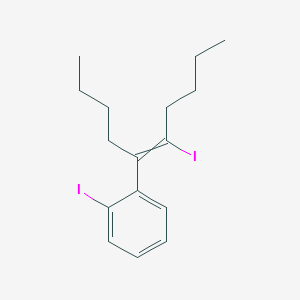
1-Iodo-2-(6-iododec-5-EN-5-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-(6-iododec-5-EN-5-YL)benzene is a chemical compound with the molecular formula C16H22I2. It is characterized by the presence of two iodine atoms attached to a benzene ring and a dec-5-en-5-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 2-(6-iododec-5-EN-5-YL)benzene with iodine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at 80°C.
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Sodium borohydride in ethanol at 0-25°C.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-(6-iododec-5-EN-5-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological assays.
Medicine: Explored for its use in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The pathways involved may include halogen bonding and electrophilic aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
Iodobenzene: A simpler compound with a single iodine atom on a benzene ring.
2-Iodotoluene: Contains a methyl group in addition to the iodine atom on the benzene ring.
1-Iodo-4-nitrobenzene: Contains a nitro group in addition to the iodine atom on the benzene ring.
Eigenschaften
CAS-Nummer |
324743-17-1 |
|---|---|
Molekularformel |
C16H22I2 |
Molekulargewicht |
468.15 g/mol |
IUPAC-Name |
1-iodo-2-(6-iododec-5-en-5-yl)benzene |
InChI |
InChI=1S/C16H22I2/c1-3-5-9-13(15(17)11-6-4-2)14-10-7-8-12-16(14)18/h7-8,10,12H,3-6,9,11H2,1-2H3 |
InChI-Schlüssel |
VCSBHJRMCRNUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C(CCCC)I)C1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


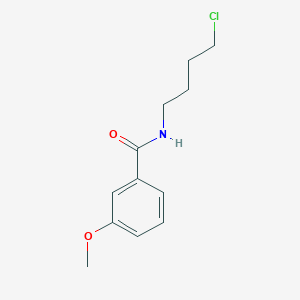
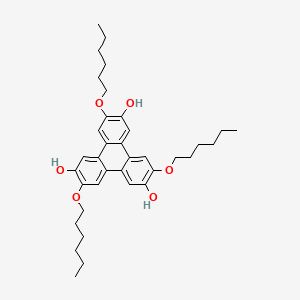
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
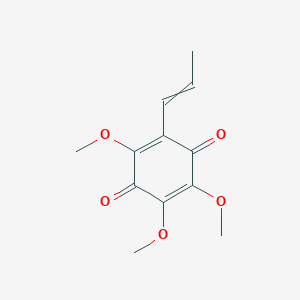
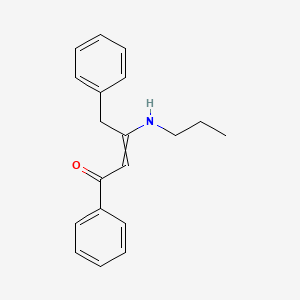
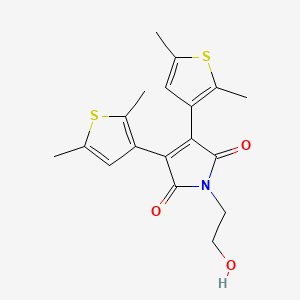
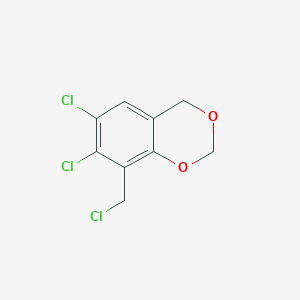
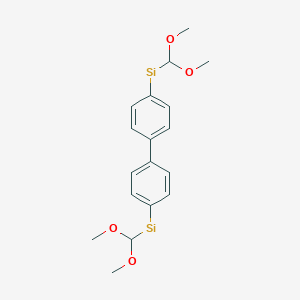
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
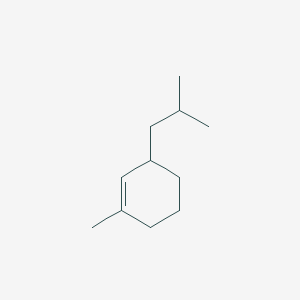
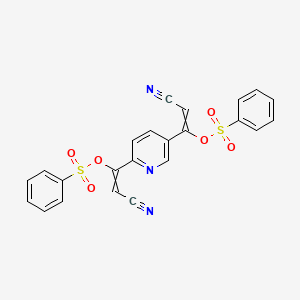
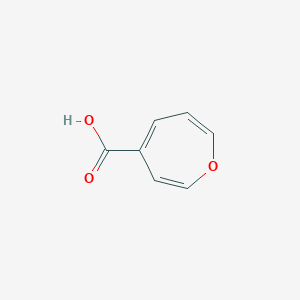
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
